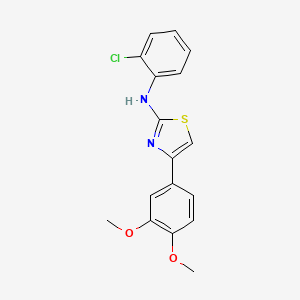
N-cyclopentyl-N'-2-pyridinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-2-pyridinylthiourea (CPTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N'-2-pyridinylthiourea is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. N-cyclopentyl-N'-2-pyridinylthiourea has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as modulating the activity of certain neurotransmitter receptors in the brain.
Biochemical and Physiological Effects
N-cyclopentyl-N'-2-pyridinylthiourea has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neurological effects, N-cyclopentyl-N'-2-pyridinylthiourea has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-cyclopentyl-N'-2-pyridinylthiourea for lab experiments is its stability and solubility in water. This makes it easy to work with in a lab setting and allows for easy administration to test subjects. However, one of the limitations of N-cyclopentyl-N'-2-pyridinylthiourea is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-N'-2-pyridinylthiourea. One area of research is in the development of new cancer therapies based on N-cyclopentyl-N'-2-pyridinylthiourea. Another area of research is in the development of new treatments for neurological disorders based on the modulatory effects of N-cyclopentyl-N'-2-pyridinylthiourea on neurotransmitter receptors. Additionally, there is potential for research on the anti-inflammatory properties of N-cyclopentyl-N'-2-pyridinylthiourea for the treatment of inflammatory disorders.
Métodos De Síntesis
N-cyclopentyl-N'-2-pyridinylthiourea can be synthesized through a series of chemical reactions involving the reaction of pyridine-2-carboxylic acid with ammonium thiocyanate, followed by the addition of cyclopentylamine. The resulting product is then purified through crystallization and recrystallization processes to obtain the pure N-cyclopentyl-N'-2-pyridinylthiourea compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-2-pyridinylthiourea has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. N-cyclopentyl-N'-2-pyridinylthiourea has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing cell death. This makes it a promising candidate for the development of new cancer therapies.
In addition to cancer research, N-cyclopentyl-N'-2-pyridinylthiourea has also been studied for its potential applications in the field of neuroscience. N-cyclopentyl-N'-2-pyridinylthiourea has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-cyclopentyl-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c15-11(13-9-5-1-2-6-9)14-10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYNKVURXXUTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-2-pyridinylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)


![N'-[(3-cyclohexylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5697102.png)
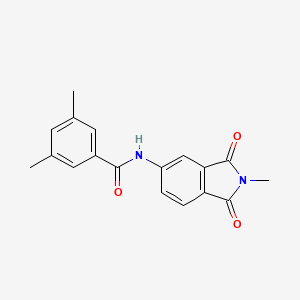
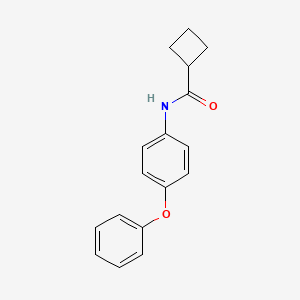

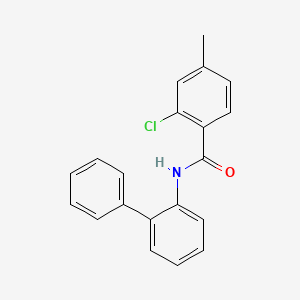
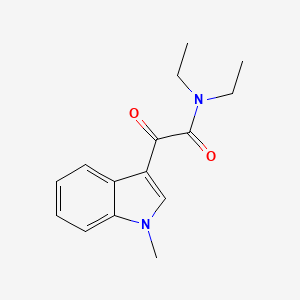
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)


